Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate
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Overview
Description
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate is a chemical compound with the molecular formula C13H22N2O4 It is known for its unique structure, which includes a pyrazine ring substituted with methoxy and isopropyl groups
Preparation Methods
The synthesis of ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 3,6-dimethoxy-2,5-dihydropyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3,6-dimethoxy-2,5-dihydropyrazin-2-yl)acetate: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 2-(3,6-dimethoxy-5-methyl-2,5-dihydropyrazin-2-yl)acetate: Contains a methyl group instead of an isopropyl group, potentially altering its biological and chemical properties.
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate |
InChI |
InChI=1S/C13H22N2O4/c1-6-19-10(16)7-9-12(17-4)15-11(8(2)3)13(14-9)18-5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
UCQCSFFJFJBLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=NC(C(=N1)OC)C(C)C)OC |
Origin of Product |
United States |
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